2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride
Description
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups and a chloroacetamide moiety.
Properties
IUPAC Name |
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O2.ClH/c1-9-7-14(8-10(2)16-9)5-3-4-13-11(15)6-12;/h9-10H,3-8H2,1-2H3,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVPCDUKMSTADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCNC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-dimethylmorpholine with 3-chloropropylamine to form an intermediate, which is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol and reagents like sodium bicarbonate .
Chemical Reactions Analysis
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride can be compared to other similar compounds, such as:
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide: Lacks the hydrochloride moiety but shares similar structural features.
N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide: Lacks the chloro group, resulting in different reactivity and applications.
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrobromide: Similar structure but with a hydrobromide moiety instead of hydrochloride, which may affect its solubility and reactivity
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Biological Activity
2-Chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride (CAS No. 1208957-38-3) is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The molecular formula of 2-Chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride is , with a molecular weight of 248.75 g/mol. The compound typically appears as a crystalline solid and is soluble in water and organic solvents.
Research indicates that 2-Chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Modulation of Receptor Activity : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antinociceptive effects | Animal model | Demonstrated significant reduction in pain response compared to control. |
| Study 2 | Antiinflammatory activity | In vitro assays | Reduced pro-inflammatory cytokine production in cultured cells. |
| Study 3 | Neuroprotective effects | Cell culture | Showed protective effects against oxidative stress-induced cell death. |
Case Studies
- Antinociceptive Activity : In a study conducted on rats, administration of 2-Chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride resulted in a notable decrease in pain perception during formalin-induced pain tests. This suggests potential applications in pain management therapies.
- Neuroprotective Effects : A recent investigation into the neuroprotective properties of this compound revealed that it significantly mitigated neuronal damage induced by oxidative stress in vitro. This opens avenues for further research into its potential use in neurodegenerative diseases.
- Antiinflammatory Properties : In cell-based assays, the compound inhibited the production of inflammatory mediators such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
